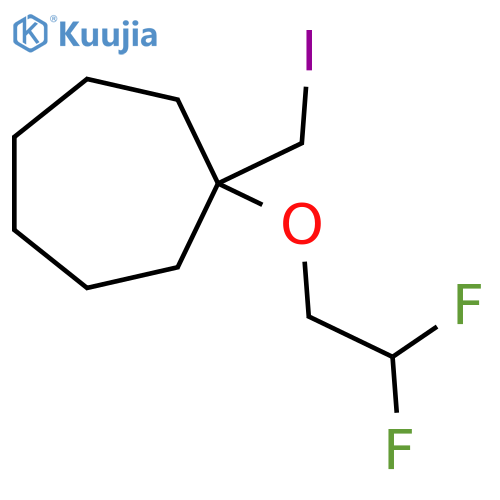Cas no 1595797-84-4 (1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane)

1595797-84-4 structure
商品名:1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane
- EN300-1134384
- 1595797-84-4
-
- インチ: 1S/C10H17F2IO/c11-9(12)7-14-10(8-13)5-3-1-2-4-6-10/h9H,1-8H2
- InChIKey: YWABYAFWQDONEG-UHFFFAOYSA-N
- ほほえんだ: ICC1(CCCCCC1)OCC(F)F
計算された属性
- せいみつぶんしりょう: 318.02922g/mol
- どういたいしつりょう: 318.02922g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134384-0.05g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1134384-2.5g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1134384-0.25g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1134384-1.0g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1134384-0.5g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1134384-0.1g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1134384-1g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1134384-10.0g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 10g |
$5528.0 | 2023-05-23 | ||
| Enamine | EN300-1134384-5.0g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 5g |
$3728.0 | 2023-05-23 | ||
| Enamine | EN300-1134384-5g |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane |
1595797-84-4 | 95% | 5g |
$3273.0 | 2023-10-26 |
1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
1595797-84-4 (1-(2,2-difluoroethoxy)-1-(iodomethyl)cycloheptane) 関連製品
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 157047-98-8(Benzomalvin C)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
